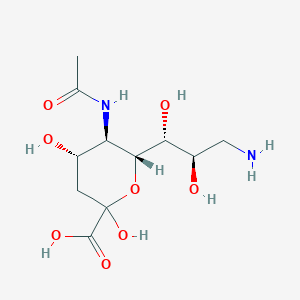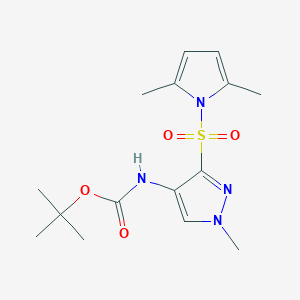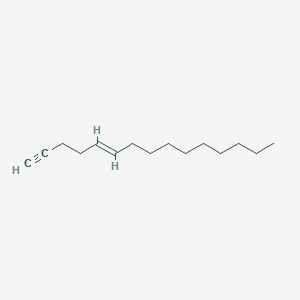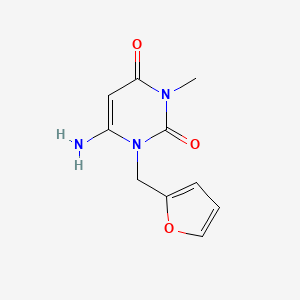![molecular formula C₂₁H₂₆N₆O₇S B1145299 S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil CAS No. 448184-56-3](/img/no-structure.png)
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil, hereafter referred to as SDPV, is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. SDPV is a derivative of the drug vardenafil, an inhibitor of the enzyme phosphodiesterase-5 (PDE-5) and is used to treat erectile dysfunction and pulmonary hypertension. The research on SDPV has shown that it has interesting properties that could make it useful for a variety of medicinal applications.
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway for S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil involves the reaction of two starting materials, namely, S-Desethylpiperidino Vardenafil and ethyl-(2-aminoethyl)glycine hydrochloride, in the presence of a coupling agent and a catalyst.", "Starting Materials": [ "S-Desethylpiperidino Vardenafil", "ethyl-(2-aminoethyl)glycine hydrochloride" ], "Reaction": [ "Step 1: S-Desethylpiperidino Vardenafil and ethyl-(2-aminoethyl)glycine hydrochloride are dissolved in a suitable solvent, such as dichloromethane or dimethylformamide.", "Step 2: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is added to the reaction mixture to activate the carboxylic acid group of ethyl-(2-aminoethyl)glycine hydrochloride.", "Step 3: A catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), is added to the reaction mixture to facilitate the formation of the amide bond.", "Step 4: The reaction mixture is stirred at room temperature or at a slightly elevated temperature for a suitable period of time, typically several hours.", "Step 5: The reaction mixture is then quenched with an acid, such as hydrochloric acid or acetic acid, to protonate the amino group of the product and to remove any remaining coupling agent and catalyst.", "Step 6: The product is isolated by filtration or extraction, and purified by chromatography or recrystallization." ] } | |
Número CAS |
448184-56-3 |
Fórmula molecular |
C₂₁H₂₆N₆O₇S |
Peso molecular |
506.53 |
Sinónimos |
2-[[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]amino]ethyl]amino]-2-oxoacetic Acid; [[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]ami |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







